

GNE-149: A Potent and Orally Bioavailable SERD for ER+ Breast Cancer

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Compound of Interest

Compound Name: GNE-149

Cat. No.: B15621845

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A comprehensive comparison of **GNE-149**'s activity in diverse Estrogen Receptor-Positive (ER+) breast cancer cell lines, alongside other selective estrogen receptor degraders (SERDs), reveals its potential as a promising therapeutic agent. This guide provides researchers, scientists, and drug development professionals with key experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

GNE-149 is an orally bioavailable small molecule that functions as a full antagonist and an efficient degrader of Estrogen Receptor Alpha (ER α), a key driver in the majority of breast cancers.^[1] By binding to ER α , **GNE-149** induces its degradation, thereby inhibiting estrogen-driven signaling pathways that promote cancer cell proliferation. This dual mechanism of action positions **GNE-149** as a compelling alternative to other SERDs in the treatment of ER+ breast cancer.

Comparative Activity of GNE-149 in ER+ Cell Lines

The efficacy of **GNE-149** has been evaluated across multiple ER+ breast cancer cell lines and compared with other prominent SERDs, including Fulvestrant, GDC-0810, and AZD9496. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for both antiproliferative activity and ER α degradation.

Antiproliferative Activity (IC₅₀, nM)

Cell Line	GNE-149	Fulvestrant	GDC-0810	AZD9496
MCF-7	0.66[2][3][4]	0.29[5][6]	2.5[7][8][9]	0.04[10]
T-47D	0.69[2][3][4]	-	-	-
ZR-75-1	-	-	-	-
BT-474	-	-	-	-

"-" indicates data not readily available in the searched literature.

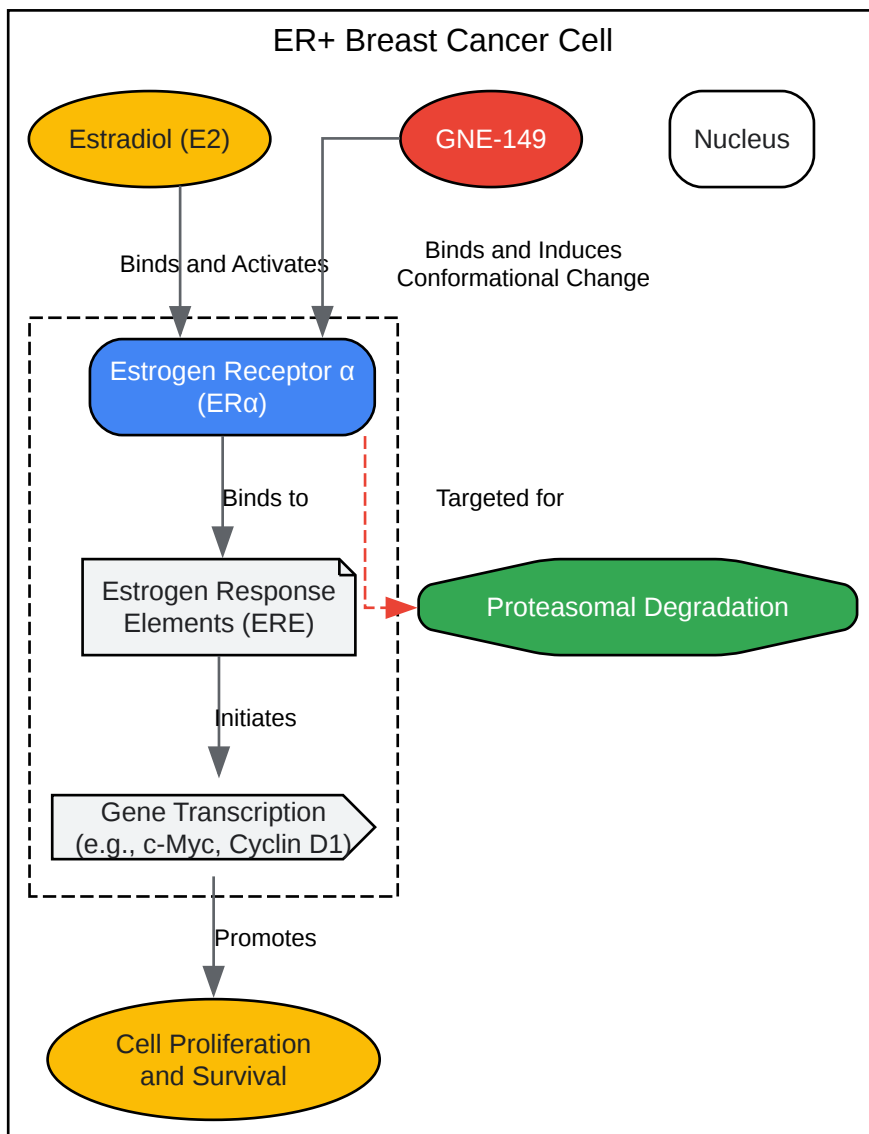
ER α Degradation (IC₅₀, nM)

Cell Line	GNE-149	Fulvestrant	GDC-0810	AZD9496
MCF-7	0.053[2][3]	-	0.7[7][8][9]	0.14[10]
T-47D	0.031[2][3]	-	-	-
ZR-75-1	-	-	-	-
BT-474	-	-	-	-

"-" indicates data not readily available in the searched literature.

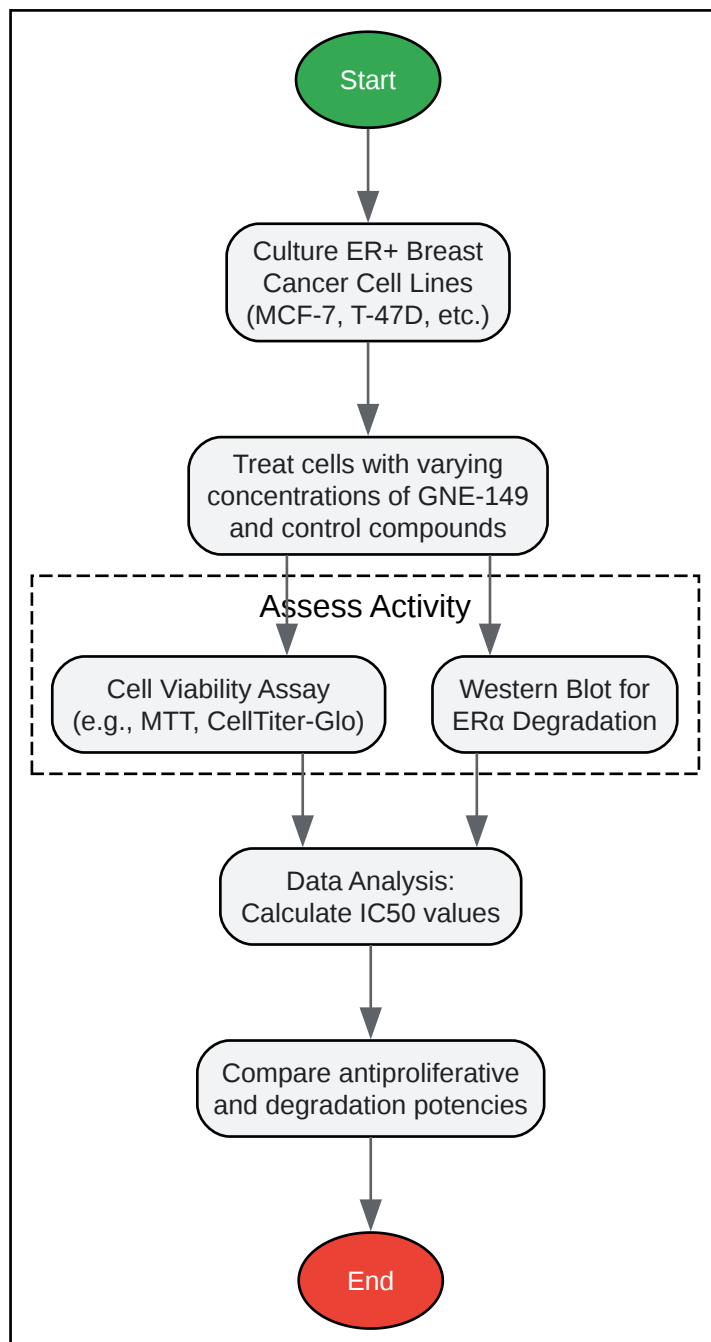
Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate **GNE-149**, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

ER α Signaling Pathway and GNE-149 Inhibition[Click to download full resolution via product page](#)

Caption: Mechanism of **GNE-149** action on the ER α signaling pathway.

Experimental Workflow for GNE-149 Activity Assessment

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Caption: Workflow for evaluating **GNE-149**'s in vitro activity.

Experimental Protocols

Cell Culture and Antiproliferation Assay

1. Cell Culture:

- ER+ breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1, BT-474) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Antiproliferation (Cell Viability) Assay (MTT Assay):

- Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.
- Compound Treatment: The following day, cells are treated with a serial dilution of **GNE-149** or other test compounds (typically ranging from 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.
- Incubation: Plates are incubated for 3 to 5 days.
- MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for ERα Degradation

1. Cell Treatment and Lysis:

- Cells are seeded in 6-well plates and grown to 70-80% confluency.

- Cells are then treated with various concentrations of **GNE-149** or other SERDs for a specified time (e.g., 24 hours).
- After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Cell lysates are collected and centrifuged to pellet cell debris.

2. Protein Quantification:

- The protein concentration of the supernatant is determined using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

- Equal amounts of protein (20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated with a primary antibody against ER α overnight at 4°C. An antibody against a housekeeping protein (e.g., β -actin or GAPDH) is used as a loading control.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

- The intensity of the protein bands is quantified using densitometry software.
- The level of ER α is normalized to the loading control.

- The percentage of ER α degradation is calculated relative to the vehicle-treated control. IC50 values for degradation are determined by plotting the percentage of remaining ER α against the logarithm of the drug concentration.

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